molecular formula C11H16ClNO B13250878 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene

Cat. No.: B13250878
M. Wt: 213.70 g/mol
InChI Key: ITJOKLVNZMGWKP-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom and an alkoxy group bearing an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 2-amino-3-methylbutanol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group of 3-chlorophenol by the amino alcohol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene
  • 1-(2-Amino-3-methylbutoxy)-3-fluorobenzene
  • 2-Amino-3-methyl-1-butanol

Uniqueness

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups also influences the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(3-chlorophenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8,11H,7,13H2,1-2H3

InChI Key

ITJOKLVNZMGWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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